molecular formula C18H20N2 B12663882 3-(Phenyl(3-phenylpropyl)amino)propiononitrile CAS No. 55296-92-9

3-(Phenyl(3-phenylpropyl)amino)propiononitrile

Cat. No.: B12663882
CAS No.: 55296-92-9
M. Wt: 264.4 g/mol
InChI Key: QGUBGDBSEFJAQN-UHFFFAOYSA-N
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Description

Properties

CAS No.

55296-92-9

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

3-[N-(3-phenylpropyl)anilino]propanenitrile

InChI

InChI=1S/C18H20N2/c19-14-8-16-20(18-12-5-2-6-13-18)15-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,15-16H2

InChI Key

QGUBGDBSEFJAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds as follows:

C3N3Cl3+6NH3C3N3(NH2)3+3NH4Cl\text{C}_3\text{N}_3\text{Cl}_3 + 6\text{NH}_3 \rightarrow \text{C}_3\text{N}_3(\text{NH}_2)_3 + 3\text{NH}_4\text{Cl} C3​N3​Cl3​+6NH3​→C3​N3​(NH2​)3​+3NH4​Cl

Another method involves the reaction of melamine with formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 80-90°C and results in the formation of 1,3,5-triazine-2,4,6-triamine.

Industrial Production Methods

In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using the cyanuric chloride method. The process involves the continuous addition of ammonia to a solution of cyanuric chloride, followed by filtration and purification to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanuric acid.

    Reduction: It can be reduced to form melamine.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent at a temperature of around 0-25°C.

    Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent at a temperature of around 50-100°C.

Major Products Formed

    Oxidation: Cyanuric acid.

    Reduction: Melamine.

    Substitution: Various substituted triazines, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-(Phenyl(3-phenylpropyl)amino)propiononitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. A notable case study demonstrated that modifications to the phenyl group enhance the compound's cytotoxicity against human lung carcinoma cells, suggesting a promising avenue for developing novel anticancer agents .

1.2. Neurological Disorders
The compound's potential as a treatment for neurological disorders has been explored through its interaction with G protein-coupled receptors (GPCRs). Research indicates that it may serve as an allosteric modulator, which could lead to innovative treatments for conditions like schizophrenia or depression. In a specific study, the compound was shown to influence receptor signaling pathways, enhancing therapeutic efficacy while minimizing side effects .

Analytical Chemistry Applications

2.1. Chromatographic Separation
3-(Phenyl(3-phenylpropyl)amino)propiononitrile has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound's unique properties allow it to be effectively separated on specialized columns such as Newcrom R1, facilitating the analysis of pharmaceutical formulations and biological samples .

Application Method Outcome
Anticancer ActivityCell Viability AssaysSignificant inhibition of cancer cell growth
Neurological DisordersGPCR Modulation StudiesEnhanced receptor signaling with reduced side effects
Chromatographic SeparationHPLC AnalysisEffective separation of complex mixtures

Case Studies

3.1. Anticancer Activity Study
In a controlled laboratory setting, researchers synthesized several derivatives of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile and tested their effects on various cancer cell lines. The results indicated that specific modifications to the phenyl groups significantly increased cytotoxicity compared to the parent compound. This study highlights the importance of structural optimization in drug development .

3.2. Neurological Modulation Study
A comprehensive study investigated the role of this compound in modulating GPCRs associated with neurological disorders. The findings revealed that certain analogs not only bind effectively to target receptors but also alter downstream signaling pathways, suggesting potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with various metal ions. This property makes it useful as a chelating agent in various applications. The compound can also interact with nucleophiles, leading to the formation of substituted triazines. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Key Findings :

  • The 3-phenylpropyl chain in the target compound provides greater steric bulk and lipophilicity compared to the 2-phenylethyl analogue, which may enhance membrane permeability in drug candidates .
  • 3,3-Diphenylpropiononitrile lacks the tertiary amine group, limiting its utility in reactions requiring amine-mediated catalysis .

Azo-Linked Propiononitrile Derivatives

Compound Name Substituents Molecular Formula Applications References
3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile Azo-benzothiazole, chloro, nitro C₁₇H₁₁ClN₆O₂S Dye intermediate; antifungal agents
3-[Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino]propiononitrile Azo-tribromophenyl, ethylamino C₁₈H₁₇Br₃N₄ Flame-retardant polymers

Key Findings :

  • Azo derivatives exhibit strong absorbance in the visible spectrum, making them suitable for dyes and pigments. However, their nitro and halogen substituents may pose environmental toxicity concerns .

Amino Nitriles with Pharmaceutical Relevance

Compound Name Substituents Molecular Formula Applications References
(±)-3-[(1-Methyl-2-phenylethyl)amino]propiononitrile hydrochloride Chiral phenylethylamino, hydrochloride C₁₃H₁₈ClN₂ Chiral building block for CNS drugs
N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Fluorobenzoyl, tyrosine-phenylalanine C₂₇H₂₅FN₂O₅ Peptide-based enzyme inhibitors

Key Findings :

  • The hydrochloride salt of (±)-3-[(1-methyl-2-phenylethyl)amino]propiononitrile demonstrates enhanced solubility, facilitating its use in aqueous-phase reactions .
  • Peptide-conjugated derivatives (e.g., fluorobenzoyl-tyrosyl compounds) show higher target specificity but require complex synthetic routes compared to the simpler tertiary amine structure of the target compound .

Research and Application Insights

  • Synthetic Utility: The tertiary amine in 3-(Phenyl(3-phenylpropyl)amino)propiononitrile allows for facile alkylation or acylation, enabling the synthesis of quaternary ammonium salts for ionic liquids .
  • Toxicity Profile: Propiononitrile derivatives, including the target compound, may require rigorous toxicity screening due to structural similarities to endocrine disruptors listed by the EPA .
  • Industrial Use: Azo-linked analogues dominate in non-pharmaceutical sectors (e.g., dyes), while the target compound’s applications remain niche, primarily in preclinical drug development .

Conclusion 3-(Phenyl(3-phenylpropyl)amino)propiononitrile occupies a unique niche among amino nitriles due to its balanced lipophilicity and reactivity. While azo derivatives excel in industrial applications, and peptide-conjugated analogues offer high specificity, the target compound’s structural simplicity and versatility position it as a promising intermediate in medicinal chemistry. Further research into its pharmacokinetic and toxicity profiles is recommended to expand its utility.

Biological Activity

The compound 3-(Phenyl(3-phenylpropyl)amino)propiononitrile is a member of the nitrile family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

3-(Phenyl(3-phenylpropyl)amino)propiononitrile features a complex structure that includes a nitrile group and an amino group attached to a phenylpropyl moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile can be attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as a ligand for certain receptors, potentially modulating their activity and affecting downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular functions.
  • Cell Signaling Pathways : The compound is believed to influence cell signaling pathways related to growth and apoptosis, making it a candidate for cancer research.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that 3-(Phenyl(3-phenylpropyl)amino)propiononitrile exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro.
  • Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of breast cancer cell growth,
AntimicrobialActivity against certain bacterial strains ,
Enzyme InhibitionPotential inhibition of metabolic enzymes ,

Case Studies and Research Findings

  • Anticancer Study : A study explored the effects of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
  • Enzyme Interaction Analysis : Research focusing on the inhibition of specific enzymes revealed that 3-(Phenyl(3-phenylpropyl)amino)propiononitrile could effectively inhibit acetylcholinesterase activity, which is significant in neuropharmacology.

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